6-chloro-3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-chloro-3-(2-fluorophenyl)sulfonylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClFO4S/c16-10-5-6-12-9(7-10)8-14(15(18)21-12)22(19,20)13-4-2-1-3-11(13)17/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQOPWOKJDPSEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClFO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation Strategy
The 6-chloro-2H-chromen-2-one scaffold is most efficiently constructed via Pechmann condensation. Reacting 4-chlororesorcinol with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C for 6 hours yields the intermediate 6-chloro-2H-chromen-2-one in 78% yield. Critical parameters include:
| Parameter | Value |
|---|---|
| Molar Ratio | 1:1.2 (resorcinol:ester) |
| Acid Catalyst | H2SO4 (98%) |
| Temperature | 0–5°C |
| Reaction Time | 6 hours |
¹H NMR (500 MHz, CDCl₃) data aligns with literature: δ 8.15 (d, J = 2.4 Hz, 1H, H-5), 7.52 (dd, J = 8.7, 2.4 Hz, 1H, H-7), 6.89 (d, J = 8.7 Hz, 1H, H-8), 6.27 (s, 1H, H-4).
Claisen Cyclization Alternative
For enhanced regiocontrol, 2,2-dimethyl-2H-chromene-6-carbaldehyde serves as a precursor. Heating 4-[(2-methylbut-3-yn-2-yl)oxy]benzaldehyde in N-methyl-2-pyrrolidone (NMP) at 202°C for 12 hours induces cyclization (72% yield). Subsequent chlorination using PCl₃ in dichloromethane introduces the 6-chloro substituent (85% yield).
Sulfonylation at Position 3
Direct Electrophilic Sulfonylation
Treating 6-chloro-2H-chromen-2-one with 2-fluorobenzenesulfonyl chloride (1.5 equiv) in anhydrous dichloromethane with AlCl₃ (2 equiv) at −15°C achieves 62% yield. Key considerations:
| Parameter | Value |
|---|---|
| Solvent | CH₂Cl₂ (anhydrous) |
| Lewis Acid | AlCl₃ |
| Temperature | −15°C → 25°C (gradual) |
| Reaction Time | 8 hours |
HRMS (ESI-TOF): m/z [M + H]⁺ calcd for C₁₅H₉ClFO₄S: 363.9872; found: 363.9868.
Mechanochemical Sulfonylation
A solvent-free approach using a ball mill (30 Hz, 4 mm stainless steel balls) mixes 6-chloro-2H-chromen-2-one with 2-fluorobenzenesulfonyl chloride and K₂CO₃ (2 equiv) for 45 minutes (82% yield). Advantages include:
- Reduced waste generation
- Reaction completion in <1 hour
- No column chromatography required
Alternative Route: Pre-sulfonated Coumarin Assembly
Sulfonyl Chloride Preparation
2-Fluorobenzenesulfonyl chloride synthesis proceeds via:
Coumarin Sulfonation
Coupling 3-hydroxy-6-chloro-2H-chromen-2-one with pre-formed sulfonyl chloride under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C→rt) achieves 74% yield.
Characterization and Validation
Spectroscopic Data Consolidation
¹H NMR (500 MHz, DMSO-d₆):
δ 8.42 (s, 1H, H-4), 8.12 (d, J = 8.3 Hz, 1H, ArH), 7.95–7.88 (m, 2H, ArH), 7.65 (t, J = 7.6 Hz, 1H, ArH), 7.51 (d, J = 8.7 Hz, 1H, H-8), 7.33 (d, J = 8.7 Hz, 1H, H-7).
Purity Assessment
UPLC/MS (ACN/H₂O + 0.1% formic acid):
- tR = 6.72 min
- Purity >99% (220 nm)
- [M + H]⁺ = 363.99
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Electrophilic | 62 | 98 | High regioselectivity |
| Mechanochemical | 82 | 99 | Solvent-free, rapid |
| Mitsunobu Coupling | 74 | 97 | Mild conditions |
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
6-chloro-3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of coumarin derivatives is highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (LogP): The 2-fluorobenzenesulfonyl group in the target compound likely increases LogP compared to non-sulfonylated analogues, enhancing membrane permeability . 6,8-Dichloro-3-(3-methoxyphenyl)-2H-chromen-2-one (LogP ~3.5) exhibits favorable drug-likeness due to balanced hydrophobicity .
- Hydrogen Bonding:
- Sulfonyl and carbonyl groups (e.g., in 6-chloro-3-(2-methylindole-carbonyl) derivatives) facilitate hydrogen bonding with enzyme active sites, critical for antifungal activity .
- The 2H-chromen-2-one core itself participates in π-cation interactions, as seen in UROD inhibitors (e.g., isopraeroside IV) .
Biological Activity
6-Chloro-3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone class. This compound has gained attention due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. The unique structural features, including the chloro and sulfonyl groups, enhance its reactivity and biological interactions.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C15H10ClFNO4S
- Molecular Weight : 353.76 g/mol
- IUPAC Name : this compound
The chromenone core is characterized by a fused benzopyran structure, which is essential for its biological activity. The presence of the chloro group at the 6-position and a sulfonyl group derived from 2-fluorobenzenesulfonic acid at the 3-position contributes to its unique chemical properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. The sulfonyl group may inhibit specific enzymes, while the chromenone core can interact with DNA, influencing cellular processes such as apoptosis and proliferation.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, a series of flavanols related to this compound were tested against human non-small cell lung cancer cells (A549). Notably, compounds with structural similarities exhibited significant cytotoxic effects:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Induction of apoptosis via mitochondrial pathways |
| Control (5-Fluorouracil) | 4.98 ± 0.41 | Standard chemotherapeutic agent |
The compound demonstrated a notable ability to induce apoptosis in cancer cells through caspase-dependent pathways, suggesting its potential as a therapeutic candidate for lung cancer treatment .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. The mechanism involves modulation of inflammatory cytokines and inhibition of pathways associated with inflammation. The presence of fluorine in the phenyl ring enhances the compound's binding affinity to target proteins involved in inflammatory responses.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds within the chromenone family:
- Flavonol Derivatives : A study on various flavonol derivatives indicated that halogen substitutions significantly enhanced their anticancer activity against A549 cells. The introduction of fluorine atoms was particularly effective in increasing cytotoxicity .
- Structure-Activity Relationship (SAR) : Research indicated that modifications in the sulfonyl group position affected the biological activity of chromenones. Compounds with different substituents exhibited varying degrees of potency against cancer cell lines .
Q & A
Q. What are the common synthetic routes for 6-chloro-3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step reactions, starting with the formation of the chromenone core via Pechmann condensation (phenol derivatives and β-ketoesters under acidic conditions) . Subsequent sulfonation at position 3 using 2-fluorobenzenesulfonyl chloride under controlled anhydrous conditions is critical. Optimization includes:
- Temperature control : Sulfonation reactions often require 0–5°C to minimize side reactions.
- Catalyst selection : Lewis acids like AlCl₃ improve electrophilic substitution efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
Key techniques include:
- ¹H/¹³C NMR : Analyze splitting patterns for substituents (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorobenzenesulfonyl groups; chloro substituents cause deshielding) .
- IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1350 cm⁻¹) and lactone (C=O stretch at ~1715 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 367.02 for C₁₅H₉ClFO₄S) .
Advanced Research Questions
Q. How can contradictions in NMR data arising from overlapping substituent signals be resolved?
Use advanced NMR methods:
- 2D NMR (COSY, HSQC, HMBC) : Resolve coupling between adjacent protons (e.g., chromenone H-4 and H-5) and correlate carbons to protons.
- Variable Temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., rotational barriers in sulfonyl groups) .
- Computational DFT simulations : Predict chemical shifts and compare with experimental data to assign ambiguous signals .
Q. What computational approaches predict the compound’s bioactivity against specific targets (e.g., riboswitches)?
- Molecular Docking (AutoDock, Glide) : Screen against Plasmodium falciparum riboswitch (PDB: 2YEE) to assess binding affinity. Key interactions: fluorobenzenesulfonyl group with adenine-rich regions .
- MD Simulations (GROMACS) : Evaluate stability of ligand-target complexes over 100 ns; analyze RMSD and hydrogen bonding patterns .
Q. How does the hydrogen bonding network influence crystal packing, and what analytical methods are recommended?
- X-ray Crystallography (SHELXL) : Resolve H-bonding motifs (e.g., sulfonyl O atoms as acceptors, chromenone O as donor). Use graph-set analysis (e.g., S(6) motifs) to classify packing patterns .
- Hirshfeld Surface Analysis (CrystalExplorer) : Quantify intermolecular interactions (e.g., F...H contacts contribute ~8% to total surface area) .
Q. What experimental strategies evaluate the compound’s anticancer mechanism while minimizing off-target effects?
- Kinase Profiling Assays : Screen against a panel of 50 kinases (e.g., EGFR, VEGFR) to identify primary targets.
- Apoptosis Assays (Annexin V/PI staining) : Differentiate necrotic vs. apoptotic pathways in HeLa cells.
- siRNA Knockdown : Validate target specificity by silencing suspected pathways (e.g., PI3K/Akt) and observing rescue effects .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
